![molecular formula C13H12N2O7S2 B10842863 3-{3-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate](/img/structure/B10842863.png)
3-{3-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate is a chemical compound known for its potential applications in various scientific fields. It is characterized by its unique structure, which includes both sulfamate and benzoyl groups, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate typically involves multiple steps, starting with the preparation of the benzoyl and sulfamate intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. For instance, the use of sulfonyl chloride and amines under controlled temperature and pH conditions is common in the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The process may also include purification steps such as crystallization and chromatography to achieve the required purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
3-{3-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-{3-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-{3-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(aminosulfonyl)oxy]benzoic acid
- 3-sulfamoyloxybenzoylphenyl sulfamate
- 2-substituted estradiol bis-sulfamates
Uniqueness
3-{3-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate stands out due to its dual functional groups, which provide unique reactivity and versatility
Eigenschaften
Molekularformel |
C13H12N2O7S2 |
---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
[3-(3-sulfamoyloxybenzoyl)phenyl] sulfamate |
InChI |
InChI=1S/C13H12N2O7S2/c14-23(17,18)21-11-5-1-3-9(7-11)13(16)10-4-2-6-12(8-10)22-24(15,19)20/h1-8H,(H2,14,17,18)(H2,15,19,20) |
InChI-Schlüssel |
YKEGOWCJKMPGLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)N)C(=O)C2=CC(=CC=C2)OS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.